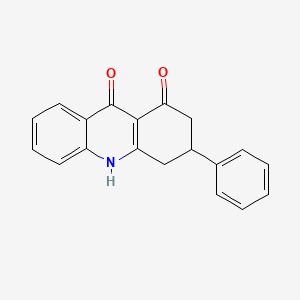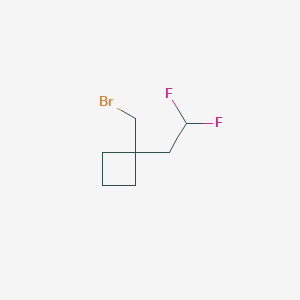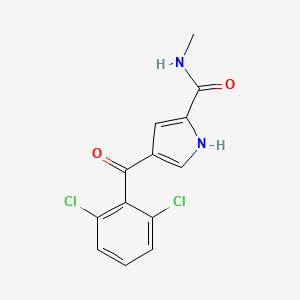
Cbz-D-homopropargylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cbz-D-homopropargylglycine is a chemical compound with the molecular formula C14H15NO4 . It is used in various scientific and research applications.
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds such as carbamazepine have been synthesized using continuous synthesis processes . Another study used the methionine analogue homopropargylglycine (HPG) to investigate protein synthesis during herpes simplex virus (HSV) infection .Molecular Structure Analysis
This compound is an analogue of methionine that contains a small modification, specifically an alkyne moiety . This compound can be incorporated into proteins during active protein synthesis.Physical And Chemical Properties Analysis
This compound has a molar mass of 261.27 . The physical and chemical properties of related compounds have been characterized by various methods such as SEM–EDS, XRD, XPS, XRF, and VSM . The solubility profiles of the cocrystals were similar to CBZ, but its intrinsic dissolution rate was lower due to the high tensile strength of its compacts .科学的研究の応用
1. Neuroprotective Effects
Cbz-D-homopropargylglycine has been studied for its potential neuroprotective effects. In a study on diabetic rats, a peptide mixture containing Cbz-D-homopargylglycine, among other compounds, was found to have neuroprotective properties against diabetes-associated cerebral neurodegeneration and cognitive decline. This was achieved through anti-inflammatory, antioxidant, and anti-apoptotic effects, indicating its potential application in managing cognitive alterations in dementia and related conditions (Georgy, Nassar, Mansour, & Abdallah, 2013).
2. Enhancement of Synaptic Plasticity and Behavioral Performance
Another application of this compound is in enhancing synaptic plasticity and behavioral performance. Research on an amyloid precursor protein transgenic mouse model of Alzheimer’s disease showed that a peptide mixture including this compound improved synaptic plasticity and behavioral performance. The study suggested that these effects could be linked to the compound's ability to promote neurogenesis in the hippocampal subgranular zone of the dentate gyrus, which plays a crucial role in memory acquisition and synaptic formation (Rockenstein, Mante, Adame, Crews, Moessler, & Masliah, 2007).
3. Potential for Reducing Amyloid Plaques
In the context of Alzheimer's disease, research has also explored the potential of this compound in reducing amyloid plaques. A study found that this compound, when coated by nano-chitosan, showed promise in decreasing amyloid plaques and improving learning and memory in an Alzheimer's disease rat model. This highlights its potential application in developing treatments for neurodegenerative diseases like Alzheimer's (Amini & Abdolmaleki, 2021).
4. Enzymatic Deprotection of Amino Acids
Apart from its neurological applications, this compound is also used in the enzymatic deprotection of N-carbobenzoxy-l-amino acids. A study demonstrated the use of this compound in achieving a quantitative enantioselective deprotection of several Cbz-dl-amino acids, indicating its utility in biochemical and pharmaceutical research (Maurs, Acher, & Azerad, 2012).
5. Enzymatic Synthesis of Peptides
This compound has been investigated for its role in the enzymatic synthesis of oligopeptides containing unnatural amino acids. Research in this area focused on the synthesis of reactive tetrapeptides that could be chemically polymerized into biocompatible or biodegradable materials, showcasing its potential in the field of bioengineering and materials science (Fernandez, Margot, Falender, Blanch, & Clark, 1995).
Safety and Hazards
将来の方向性
The use of homopropargylglycine (HPG) in protein synthesis monitoring shows promise for future research . It provides a non-radioactive alternative to analyze global protein synthesis in cell culture. The resulting alkyne-labeled full-length proteins can subsequently be detected via Cu(I)-catalyzed click chemistry .
特性
IUPAC Name |
(2R)-2-(phenylmethoxycarbonylamino)hex-5-ynoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-2-3-9-12(13(16)17)15-14(18)19-10-11-7-5-4-6-8-11/h1,4-8,12H,3,9-10H2,(H,15,18)(H,16,17)/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPVNBACLFLOJI-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-methyl-5-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)-4-(thiophen-2-yl)pyridin-2(1H)-one](/img/structure/B2639965.png)
![2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2639967.png)


![(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(thiophen-3-yl)methanone](/img/structure/B2639973.png)

![2-[(E)-But-2-enyl]-6-(furan-2-ylmethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2639976.png)



![cis-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B2639984.png)

